[1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene
Description
Properties
IUPAC Name |
[1-(bromomethyl)-3,3-difluorocyclobutyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2/c12-8-10(6-11(13,14)7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGDPCZLRAZUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CBr)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene typically involves the bromination of a precursor compound containing a difluorocyclobutyl group attached to a benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the precursor compound is reacted with bromine under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Oxidation Products: Alcohols or carboxylic acids.
Reduction Products: Methyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent . Its structure allows it to interact with biological targets effectively:
- Anticancer Activity : Studies indicate that derivatives of [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene exhibit promising activity against various cancer cell lines by inhibiting specific enzymes involved in tumor progression .
- Bromodomain Inhibition : Research has shown that compounds containing this structure can act as inhibitors of bromodomains, which are implicated in several cancers and inflammatory diseases .
Material Science
The unique properties of this compound make it an attractive candidate for developing advanced materials:
- Fluorinated Polymers : Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.
- Functionalized Surfaces : The compound can be used to modify surfaces for specific applications in sensors and catalysis.
Case Study 1: Anticancer Properties
A series of spirocyclic chromane derivatives synthesized from this compound showed significant cytotoxic effects on prostate cancer cells. The study highlighted the mechanism of action involving apoptosis induction and cell cycle arrest .
Case Study 2: Bromodomain Inhibition
Inhibitors derived from this compound were tested against bromodomains associated with cancer progression. Results indicated a high degree of selectivity and potency, suggesting potential for therapeutic development in treating malignancies .
Mechanism of Action
The mechanism by which [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene exerts its effects depends on the specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorocyclobutyl group can influence the compound’s pharmacokinetic properties, including its stability and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene with structurally related brominated benzene derivatives:
Biological Activity
[1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene is a fluorinated organic compound that has garnered interest in various fields of chemistry and biology. Its unique structure, featuring a cyclobutyl ring and bromomethyl group, positions it as a candidate for diverse biological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its IUPAC name: 1-(bromomethyl)-3,3-difluorocyclobutylbenzene. Its molecular formula is C10H8BrF2, and it possesses notable physical properties due to the presence of bromine and fluorine atoms, which influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Cyclobutyl Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of Bromomethyl Group : The bromomethyl group is introduced via electrophilic bromination reactions.
- Fluorination : The difluorination step can be performed using fluorinating agents to ensure the incorporation of fluorine atoms at the desired positions on the cyclobutyl ring.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing difluorocyclobutane moieties have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Anticancer Potential
Studies have suggested that halogenated compounds can exhibit anticancer activities by inducing apoptosis in cancer cells. The proposed mechanism includes the modulation of signaling pathways related to cell proliferation and survival.
Data Table: Biological Activity Overview
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial strains | Inhibition of growth | |
| Anticancer | Cancer cell lines | Induction of apoptosis | |
| Enzyme inhibition | Various enzymes | Modulation of activity |
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of halogenated cyclobutane derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A separate investigation focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Treatment with varying concentrations (10-100 µM) resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage, indicating its potential as an anticancer therapeutic.
Q & A
Basic Research Questions
Q. What are the synthetic strategies for preparing [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via bromination of a pre-functionalized cyclobutane precursor. For example, bromomethylation of 3,3-difluorocyclobutylbenzene derivatives using reagents like N,N’-dibromo-5,5-dimethylhydantoin (DBDMH) in acidic media is a plausible route . Critical parameters include temperature control (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions like over-bromination. Purification typically involves column chromatography with silica gel and hexane/ethyl acetate gradients.
Q. How is the molecular structure and purity of this compound characterized?
- Methodology :
- NMR Spectroscopy : and NMR identify proton environments (e.g., benzyl protons at δ 4.3–4.6 ppm, cyclobutyl protons as multiplet signals). NMR confirms the difluorocyclobutyl group (split signals due to coupling).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected ~246 g/mol) via [M+H] or [M+Na] peaks.
- Elemental Analysis : Validates C, H, Br, and F percentages .
Advanced Research Questions
Q. What is the mechanistic role of the difluorocyclobutyl group in stabilizing intermediates during nucleophilic substitution reactions?
- Methodology : The electron-withdrawing nature of fluorine atoms increases the electrophilicity of the bromomethyl group, facilitating SN2 reactions. Computational studies (DFT calculations) can map transition states and predict regioselectivity when reacting with nucleophiles (e.g., amines, thiols). For example, steric hindrance from the cyclobutyl ring may favor attack at the less hindered benzyl position .
Q. How does this compound serve as a building block in medicinal chemistry?
- Methodology : The bromomethyl group enables functionalization for drug discovery. For instance, it can be substituted with heterocycles (e.g., pyridines, pyrazoles) to create analogs of IDH1 inhibitors like Ivosidenib, where cyclobutyl groups enhance metabolic stability . Biological assays (e.g., enzyme inhibition, cytotoxicity) validate target engagement.
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodology : Batch vs. flow chemistry approaches must be evaluated. Flow systems improve heat/mass transfer, reducing decomposition. Reaction monitoring via in-line IR or HPLC ensures intermediate stability. Pilot-scale trials using DBDMH or alternative brominating agents (e.g., PBr) require rigorous impurity profiling .
Key Applications in Research
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
